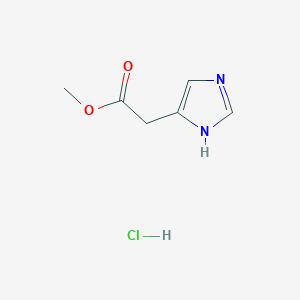
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate
Vue d'ensemble
Description
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate is a chemical compound with the linear formula C13H15NO4 . It is a pale-yellow to yellow-brown solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 2-cyano 3- (4-dimethylaminophenyl) acrylate crystals were grown by the slow cooling method by the condensation reaction of 4-dimethylaminobenzaldehyde and methyl cyanoacetate .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by single crystal X-ray diffraction, 1H Nuclear Magnetic Resonance (1H NMR), 13C Nuclear Magnetic Resonance (13C NMR), and Mass spectrum . The InChI code for this compound is 1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.27 . It is a pale-yellow to yellow-brown solid at room temperature .
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in the synthesis of isoquinolines , suggesting potential interactions with enzymes or receptors involved in these pathways.
Biochemical Pathways
, compounds with similar structures have been implicated in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds in organic chemistry.
Pharmacokinetics
The compound’s molecular weight (24927 g/mol ) and its lipophilic nature suggest that it may be well-absorbed and distributed throughout the body.
Result of Action
Given its potential involvement in the suzuki–miyaura cross-coupling reaction , it may play a role in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, its efficacy and action may be influenced by the pH and the presence of other substances in its environment.
Propriétés
IUPAC Name |
ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHESBDUINPOZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510533 | |
| Record name | Ethyl cyano(3,4-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate | |
CAS RN |
36848-69-8 | |
| Record name | Ethyl cyano(3,4-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601540.png)


![Phosphine, diphenyl[(trimethylsilyl)methyl]-](/img/structure/B1601546.png)



![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)